molecular formula C8H12ClNO B1146592 p-Tyramine-d4 Hydrochloride CAS No. 1188266-06-9

p-Tyramine-d4 Hydrochloride

Cat. No.: B1146592
CAS No.: 1188266-06-9
M. Wt: 177.664
InChI Key: RNISDHSYKZAWOK-FOMJDCLLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

p-Tyramine-d4 Hydrochloride: is a deuterated form of p-Tyramine, a naturally occurring monoamine compound derived from the amino acid tyrosine. It is commonly used as an internal standard in mass spectrometry for the quantification of tyramine. The compound is characterized by the presence of four deuterium atoms, which makes it useful in various analytical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Tyramine-d4 Hydrochloride can be synthesized through a chemical reaction involving p-hydroxyphenethylamine and sodium deuteride, followed by treatment with hydrochloric acid. This method ensures the incorporation of deuterium atoms into the tyramine structure .

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using the same reaction pathway. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for use in scientific research .

Chemical Reactions Analysis

Types of Reactions: p-Tyramine-d4 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted phenethylamines and their derivatives, which have applications in different fields of research .

Mechanism of Action

p-Tyramine-d4 Hydrochloride acts by inducing the release of catecholamines, such as norepinephrine and dopamine, from nerve terminals. This action is mediated through the activation of trace amine-associated receptor 1 (TAAR1). The compound does not cross the blood-brain barrier, limiting its effects to peripheral sympathomimetic actions .

Comparison with Similar Compounds

Uniqueness: The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical applications. This makes it a valuable tool in scientific research, particularly in studies involving metabolic pathways and pharmacokinetics .

Properties

CAS No.

1188266-06-9

Molecular Formula

C8H12ClNO

Molecular Weight

177.664

IUPAC Name

4-(2-aminoethyl)-2,3,5,6-tetradeuteriophenol;hydrochloride

InChI

InChI=1S/C8H11NO.ClH/c9-6-5-7-1-3-8(10)4-2-7;/h1-4,10H,5-6,9H2;1H/i1D,2D,3D,4D;

InChI Key

RNISDHSYKZAWOK-FOMJDCLLSA-N

SMILES

C1=CC(=CC=C1CCN)O.Cl

Synonyms

4-(2-Aminoethyl)-phenol-2,3,5,6-d4 Hydrochloride;  2-(4-Hydroxyphenyl-d4)ethylamine Hydrochloride;  2-(4’-Hydroxyphenyl-d4)ethylamine Hydrochloride;  2-(p-Hydroxyphenyl-d4)ethylamine Hydrochloride;  4-(2-Aminoethyl)phenol-d4 Hydrochloride;  4-Hydroxy-β-ph

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.